1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene
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Overview
Description
1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes multiple aromatic rings.
Preparation Methods
The synthesis of 1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene typically involves multiple steps, including Suzuki-Miyaura cross-coupling reactions. The reaction conditions often require the use of palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 in solvents like toluene or DMF. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs due to its high thermal stability and suitable energy levels for electron and hole transport.
Photophysical Studies: The compound’s unique structure makes it an excellent candidate for studying photophysical properties, such as fluorescence and phosphorescence.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene exerts its effects is primarily related to its ability to transport electrons and holes efficiently. The compound’s multiple aromatic rings facilitate the delocalization of π-electrons, which enhances its conductivity and luminescence properties. This makes it an effective material for use in OLEDs, where it helps in the emission of light by recombining electrons and holes .
Comparison with Similar Compounds
Similar compounds to 1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene include:
9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA): This compound also exhibits good thermal stability and is used in OLEDs.
1-(4-(10-(Naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan: Known for its balanced hole and electron transport properties.
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan: Another compound with similar applications in organic electronics.
The uniqueness of 1,1’-[3’-(10-Phenylanthracen-9-yl)[1,1’-biphenyl]-3,5-diyl]dipyrene lies in its specific structure, which provides a balance of thermal stability, photophysical properties, and electron/hole transport capabilities, making it highly suitable for advanced material applications .
Properties
CAS No. |
919791-84-7 |
---|---|
Molecular Formula |
C64H38 |
Molecular Weight |
807.0 g/mol |
IUPAC Name |
1-[3-[3-(10-phenylanthracen-9-yl)phenyl]-5-pyren-1-ylphenyl]pyrene |
InChI |
InChI=1S/C64H38/c1-2-11-39(12-3-1)61-53-19-4-6-21-55(53)62(56-22-7-5-20-54(56)61)47-18-10-17-46(35-47)48-36-49(51-31-27-44-25-23-40-13-8-15-42-29-33-57(51)63(44)59(40)42)38-50(37-48)52-32-28-45-26-24-41-14-9-16-43-30-34-58(52)64(45)60(41)43/h1-38H |
InChI Key |
YFBGFHNUUJLEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C6=CC(=CC(=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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